molecular formula C29H31NO6 B049695 Fmoc-Asp(O-1-Ad)-OH CAS No. 118534-81-9

Fmoc-Asp(O-1-Ad)-OH

Cat. No. B049695
M. Wt: 489.6 g/mol
InChI Key: VLMHFLIBCSCIRT-QDPBCONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

  • Fmoc-Asp(O-1-Ad)-OH can be synthesized using methods compatible with Fmoc solid-phase peptide synthesis. For instance, Fmoc-Asp(MNI)-OH, a similar compound, is synthesized in multi-gram scale, indicating the scalability of such synthesis methods (Tang, Cheng, & Zheng, 2015).
  • Other related compounds, such as Fmoc-protected 3-substituted 1,2,4-oxadiazole-containing β3-amino acids, are synthesized from Fmoc-(R)-β-HomoAsp(OtBu)-OH using sodium acetate as a catalyst, demonstrating the versatility of Fmoc derivatives in peptide synthesis (Hamze, Hernandez, & Martínez, 2003).

Molecular Structure Analysis

  • The molecular structure of Fmoc-Asp(O-1-Ad)-OH is characterized by the presence of the Fmoc group, which provides protection during peptide synthesis. This structure is crucial for its stability and reactivity in solid-phase synthesis.

Chemical Reactions and Properties

  • Fmoc-Asp(O-1-Ad)-OH participates in reactions characteristic of peptide bond formation in solid-phase synthesis. The presence of the Fmoc group ensures its compatibility with standard SPPS protocols and prevents unwanted side reactions, such as the formation of aminosuccinyl side products (Busnel et al., 2005).

Scientific Research Applications

Preventing Aspartimide Formation

Research has highlighted the challenge of aspartimide formation during peptide synthesis and the development of strategies to minimize this issue. Behrendt et al. (2015) introduced new derivatives like Fmoc-Asp(OEpe)-OH, Fmoc-Asp(OPhp)-OH, and Fmoc-Asp(OBno)-OH, comparing their effectiveness against Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH in minimizing aspartimide by-products. These derivatives proved extremely effective in each application, showcasing the importance of side-chain protection strategy optimization in peptide synthesis (Behrendt, Huber, Marti, & White, 2015).

Cell-Penetration Investigations

Grogg et al. (2018) described novel guanidinium-rich oligopeptide derivatives, which include an octa-aspartic acid backbone, showcasing the utility of Fmoc-based derivatives in the synthesis of peptides with potential unusual cell-penetrating properties. This research opens avenues for the development of novel drug delivery mechanisms and therapeutic applications (Grogg, Hilvert, Beck, & Seebach, 2018).

Development of Functional Materials

Chakraborty et al. (2020) explored a minimalistic dipeptide, Fmoc-Lys(Fmoc)-Asp, as a hydrogelator with the lowest critical gelation concentration reported, demonstrating the potential of Fmoc-Asp derivatives in creating materials with high mechanical properties and supporting cellular growth. This research highlights the application of these derivatives in biomedical products, including tissue engineering and drug delivery systems (Chakraborty et al., 2020).

Enhancing Antibacterial Properties

Liyanage et al. (2015) demonstrated the coassembly of Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides into hydrogels that mimic the integrin-binding RGD peptide of fibronectin, supporting the viability and growth of NIH 3T3 fibroblast cells. This study underscores the versatility of Fmoc-Asp derivatives in designing extracellular matrix-mimetic scaffolds for cell culture applications, potentially leading to advancements in regenerative medicine and tissue engineering (Liyanage, Vats, Rajbhandary, Benoit, & Nilsson, 2015).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Fmoc-Asp(O-1-Ad)-OH is not available in the search results . Therefore, the specific safety precautions and potential hazards associated with this compound are not known. It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(2S)-4-(1-adamantyloxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO6/c31-26(36-29-13-17-9-18(14-29)11-19(10-17)15-29)12-25(27(32)33)30-28(34)35-16-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,17-19,24-25H,9-16H2,(H,30,34)(H,32,33)/t17?,18?,19?,25-,29?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMHFLIBCSCIRT-QDPBCONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Asp(O-1-Ad)-OH

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